molecular formula C18H18N4O B2828129 1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-74-4

1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2828129
CAS No.: 866872-74-4
M. Wt: 306.369
InChI Key: AWDNAMNNSHVYSR-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethylphenyl group, a methyl group, and a phenyl group attached to the triazole ring, along with a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

    Introduction of Substituents: The ethylphenyl, methyl, and phenyl groups are introduced through various substitution reactions. For example, the ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the ethylphenyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. For example, halogenation can introduce halogen atoms into the aromatic rings.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby blocking the enzyme’s function. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in substituents can affect its chemical reactivity and biological activity.

    1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: The presence of a chlorine atom can introduce different electronic effects, influencing the compound’s properties and interactions.

    1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the phenyl group attached to the carboxamide, which can alter its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-3-14-9-11-16(12-10-14)22-13(2)17(20-21-22)18(23)19-15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDNAMNNSHVYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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